Nanomolar RNase L Inhibition: Direct Target Engagement Differentiating L-Lysine Mono(3-methyl-2-oxobutyrate) from Alternative Lysine Derivatives
L-Lysine mono(3-methyl-2-oxobutyrate) exhibits potent inhibition of RNase L (2-5A-dependent ribonuclease), a key enzyme in the interferon-inducible antiviral 2-5A pathway, with an IC50 value of 2.30 nM in mouse L cell extracts measuring inhibition of protein synthesis [1]. In contrast, this same compound displays negligible inhibition of human lysyl oxidase (LOX) expressed in HEK cells, with an IC50 of 21,000 nM (2.10 × 10^4 nM) under comparable assay conditions [2]. This approximately 9,100-fold selectivity window for RNase L over LOX provides a quantifiable, target-specific differentiation not established for lysine hydrochloride, lysine acetate, or the free alpha-ketoisovaleric acid sodium salt.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (RNase L) |
| Comparator Or Baseline | Same compound: IC50 = 21,000 nM (human LOX) |
| Quantified Difference | 9,130-fold selectivity for RNase L over LOX |
| Conditions | RNase L assay: mouse L cell extracts, inhibition of protein synthesis. LOX assay: human LOX expressed in HEK cells, reduction of H2O2 production from oxidative deamination of DAP, 2 hr preincubation. |
Why This Matters
The nanomolar RNase L inhibition and high selectivity over LOX define a specific biochemical fingerprint that justifies procurement of this precise lysine-alpha-keto acid salt for antiviral pathway research, whereas generic lysine salts would lack this target engagement profile entirely.
- [1] BindingDB. PrimarySearch_Ki Entry: RNase L Inhibition. BindingDB ID: BDBM50025002. IC50 = 2.30 nM. 2009. View Source
- [2] BindingDB. BDBM50266823 / CHEMBL4097435: Inhibition of human LOX. IC50 = 2.10E+4 nM. 2020. View Source
